molecular formula C35H29NO12 B238595 Citreamicin zeta CAS No. 128969-89-1

Citreamicin zeta

货号: B238595
CAS 编号: 128969-89-1
分子量: 655.6 g/mol
InChI 键: TUPDRFUSBGIQLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Citreamicin zeta is a member of the citreamicin family, a group of structurally complex antibiotics produced by Micromonospora citrea. It is distinguished by its unique biosynthesis pathway, which can be significantly enhanced (20–200-fold) using methyltransferase inhibitors like sinefungin or aminopterin . While its exact structure remains less characterized compared to other citreamicins (e.g., εA/εB or θA/θB), it shares core features such as polycyclic aromatic rings and heterocyclic moieties common to this antibiotic class.

属性

CAS 编号

128969-89-1

分子式

C35H29NO12

分子量

655.6 g/mol

IUPAC 名称

(11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate

InChI

InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3

InChI 键

TUPDRFUSBGIQLD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C

规范 SMILES

CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C

同义词

citreamicin zeta
LL E19085 zeta
LL-E19085zeta

产品来源

United States

相似化合物的比较

Citreamicin εA and εB

Citreamicin εA and εB are diastereomers with distinct cytotoxic and molecular profiles:

Parameter Citreamicin εA Citreamicin εB
IC50 (PtK2 cells) 0.086 µM 0.025 µM
Apoptotic Mechanism Slow caspase-3 activation; NF-κB pathway activation (anti-apoptotic) Rapid caspase-3 activation; NF-κB inhibition
Key Pathways Oxidative phosphorylation, steroid metabolism Inflammatory response, Huntington’s disease pathways
Structural Feature R-configuration at chiral center S-configuration at chiral center
  • Proteomic Insights : εA upregulates NF-κB/p65 within 6 hours, delaying apoptosis, while εB suppresses NF-κB and accelerates mitochondrial dysfunction .

Citreamicin θA and θB

These enantiomers, isolated from Streptomyces caelestis, exhibit potent antimicrobial activity:

Parameter Citreamicin θA Citreamicin θB
Antimicrobial Activity MIC: 1.56–12.5 mM (MRSA, S. aureus) Similar MIC to θA
Structural Feature Five-membered nitrogen-containing heterocycle Mirror stereochemistry of θA
  • Key Insight: The nitrogenous ring in θA/B correlates with enhanced antibacterial activity compared to non-heterocyclic analogs like citreaglycon A .

Neocitreamicins I and II

Parameter Neocitreamicin I Neocitreamicin II
Activity Broad-spectrum anti-MRSA Enhanced potency over I
Biosynthesis Derived from modified citreamicin pathways Similar pathway with additional methylation

Griseusins and Chaxamycins

Griseusin A and 4′-deacetylgriseusin A :

  • Exhibit anti-MRSA activity (MIC: 0.5–1 µg/mL) .
  • Act via TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) pathways, overcoming apoptosis resistance .

Chaxamycin D :

  • An ansamycin-class compound with Hsp90 inhibition but weaker anti-MRSA activity (MIC >2 µg/mL) compared to citreamicins .

Research Implications

  • Citreamicin Zeta : Its scalable production under methylase inhibition makes it a candidate for derivatization to enhance bioactivity .
  • Diastereomers (εA/εB) : Highlight the role of stereochemistry in apoptosis regulation, suggesting εB as a faster-acting cytotoxic agent .
  • θA/θB vs. Griseusins : While both target MRSA, θA/B’s heterocyclic structure offers a distinct mechanism compared to griseusins’ TRAIL pathway activation .

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Citreamicin Zeta, and how can researchers ensure reproducibility?

  • Methodological Answer: Synthesis typically involves fermentation using Streptomyces species under controlled conditions (e.g., pH 7.2, 28°C, 120 rpm agitation). Key steps include strain validation, nutrient optimization (e.g., carbon/nitrogen ratios), and extraction using ethyl acetate followed by HPLC purification. To ensure reproducibility, document batch-specific variables (e.g., fermentation time, solvent purity) and validate each step with LC-MS and NMR .

Q. Which analytical techniques are most reliable for characterizing Citreamicin Zeta’s purity and structure?

  • Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, 1D/2D NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY) for structural elucidation, and HPLC-PDA for purity assessment (>95%). Cross-validate results with published spectral libraries and include internal standards (e.g., USP-grade reference materials) to minimize instrumental drift .

Q. How does Citreamicin Zeta’s mechanism of action differ from other polyketide antibiotics?

  • Methodological Answer: Design comparative studies using in vitro bacterial inhibition assays (e.g., MIC against S. aureus and E. coli) paired with transcriptomic analysis (RNA-seq) to identify differentially expressed genes. Contrast findings with known polyketides (e.g., erythromycin) to pinpoint unique targets, such as ribosomal subunit binding vs. cell membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Citreamicin Zeta across studies?

  • Methodological Answer: Perform meta-analysis of existing data (e.g., IC50_{50} values, assay conditions) to identify variables influencing outcomes. For example, discrepancies in MIC values may arise from differences in bacterial strains (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth). Replicate conflicting experiments under standardized conditions and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies are effective for optimizing Citreamicin Zeta yield in genetically modified Streptomyces strains?

  • Methodological Answer: Use CRISPR-Cas9 to overexpress biosynthetic gene clusters (e.g., ctmZ) while knocking out competing pathways (e.g., shunt products). Monitor yield via qRT-PCR (gene expression) and LC-MS (product quantification). Employ response surface methodology (RSM) to optimize fermentation parameters (e.g., temperature, aeration) and validate scalability in bioreactors (3L→30L batches) .

Q. How can multi-omics approaches elucidate Citreamicin Zeta’s role in microbial competition?

  • Methodological Answer: Integrate metabolomics (LC-HRMS), proteomics (LC-MS/MS), and genomic data (Illumina sequencing) from co-cultures of Streptomyces and competitor microbes. Use network analysis (e.g., Cytoscape) to map metabolite interactions and identify quorum-sensing molecules that upregulate Citreamicin Zeta production under stress .

Q. What experimental designs mitigate batch-to-batch variability in Citreamicin Zeta research?

  • Methodological Answer: Implement strict quality control (QC) protocols:

  • Pre-production : Validate strain purity via 16S rRNA sequencing.
  • Fermentation : Monitor dissolved oxygen and pH in real time.
  • Post-production : Quantify peptide content (BCA assay), residual solvents (GC-MS), and endotoxins (LAL assay). Archive samples for long-term stability studies (e.g., -80°C storage) .

Data Presentation and Reproducibility

Q. How should researchers document Citreamicin Zeta’s spectral data to facilitate peer validation?

  • Methodological Answer: Publish raw spectral files (e.g., .RAW for HR-MS, .JCAMP for NMR) in supplementary materials. Annotate key peaks with δ values (ppm) and coupling constants (Hz). For HPLC, include chromatograms with retention times, column specifications (e.g., C18, 5µm), and mobile phase gradients .

Q. What statistical frameworks are appropriate for analyzing Citreamicin Zeta’s dose-response curves?

  • Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC50_{50}/EC50_{50} with 95% confidence intervals and assess goodness-of-fit (R2^2, residual plots). For multi-experiment studies, apply mixed-effects models to account for inter-experiment variability .

Tables for Methodological Reference

Technique Application Key Parameters Reference
HR-MS Molecular weight confirmationResolution >30,000; mass error <2 ppm
NMR Structural elucidation13C^{13}\text{C} (125 MHz), 1H^{1}\text{H} (500 MHz)
HPLC-PDA Purity assessmentC18 column; gradient: 10–90% MeCN in 30 min
RNA-seq Transcriptomic profilingDepth >20M reads/sample; DESeq2 for DEG analysis

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